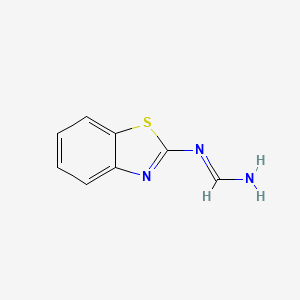
N'-(1,3-benzothiazol-2-yl)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-benzothiazol-2-yl)methanimidamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1,3-benzothiazol-2-yl)methanimidamide typically involves the reaction of 2-aminobenzothiazole with formamide under specific conditions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent . This reaction is carried out under relatively mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
N'-(1,3-benzothiazol-2-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N'-(1,3-benzothiazol-2-yl)methanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N'-(1,3-benzothiazol-2-yl)methanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-carboxamide: Investigated for its anti-inflammatory properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N'-(1,3-benzothiazol-2-yl)methanimidamide stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
特性
CAS番号 |
128651-23-0 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.225 |
IUPAC名 |
N/'-(1,3-benzothiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C8H7N3S/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) |
InChIキー |
GBGPBQYKLUBVCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CN |
同義語 |
Methanimidamide, N-2-benzothiazolyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















